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Compound of Interest

Methyl 5-nitro-2-(pyrrolidin-1-
Compound Name:

yl)benzoate
CAS No.: 259269-68-6
Cat. No.: B2846831

Get Quote

\ J

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate is a specialized intermediate used primarily in the
synthesis of heterocyclic pharmaceutical agents. It belongs to the class of ortho-amino
benzoates, characterized structurally by a "push-pull" electronic system where the electron-
donating pyrrolidine ring is conjugated to the electron-withdrawing nitro and ester groups.

Table 1: Physicochemical Identifiers
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Property Data Specification

IUPAC Name Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
CAS Registry Number 259269-68-6

Molecular Formula C12H14N204

Molecular Weight 250.25 g/mol

Canonical SMILES COC(=0)C1=C(N2CCCC2)C=CC(=C1)[O-]

INChl=1S/C12H14N204/c1-18-12(15)10-6-

InChl String 9(14(16)17)4-5-11(10)13-7-2-3-8-13/h4-6H,2-
3,7-8H2,1H3
InChiKey LTXIKDOJINDAEZ-UHFFFAOYSA-N

Yellow to orange crystalline solid (indicative of

Appearance
PP ICT band)

Synthetic Pathway: Nucleophilic Aromatic
Substitution (SNAr)[10]

The most robust synthetic route for this scaffold involves a Nucleophilic Aromatic Substitution
(SNAr). The reaction exploits the electronic deficiency of the benzene ring, induced by the
para-nitro and ortho-ester groups, to facilitate the displacement of a halide leaving group by the
pyrrolidine amine.

Mechanism of Action

 Activation: The nitro group at position 5 and the ester at position 1 withdraw electron density
from the ring, making the carbon at position 2 highly electrophilic.

» Addition: Pyrrolidine (nucleophile) attacks C2, breaking the aromaticity and forming a
resonance-stabilized Meisenheimer complex.

» Elimination: The halide leaving group is expelled, restoring aromaticity and yielding the final
product.
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Experimental Protocol

o Precursor: Methyl 2-chloro-5-nitrobenzoate (CAS 6307-82-0) or Methyl 2-fluoro-5-
nitrobenzoate (CAS 2965-22-2). Note: The fluoro-derivative reacts significantly faster due to
the higher electronegativity of fluorine stabilizing the transition state.

e Reagents: Pyrrolidine (1.1 - 1.5 equivalents).
o Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA) to neutralize the generated acid.

» Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and
anhydrous DMF (5-10 volumes).

o Addition: Add

(2.0 eq) followed by the dropwise addition of Pyrrolidine (1.2 eq) at 0°C to control the
exotherm.

e Reaction: Heat the mixture to 60-80°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for
the disappearance of the starting chloride.

o Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a
yellow solid.

« Purification: Filter the solid. If necessary, recrystallize from Ethanol or purify via flash column
chromatography (Silica gel).

Visualization: Synthesis Workflow
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Figure 1: SNAr synthesis workflow converting the chloro-precursor to the target pyrrolidinyl
benzoate.

Structural Analysis & Electronic Properties

The utility of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate in drug discovery stems from its
specific electronic configuration.

The "Push-Pull" Effect: The molecule features a strong electron donor (pyrrolidine nitrogen)
and two electron acceptors (nitro and ester groups) connected via a conjugated

-system.[1]

 Intramolecular Charge Transfer (ICT): This conjugation lowers the HOMO-LUMO gap, often
resulting in solvatochromic properties (color changes based on solvent polarity).

o Hydrogen Bonding: The ester carbonyl oxygen is positioned to accept hydrogen bonds, while
the nitro group can interact with specific pockets in biological targets (e.g., kinase hinge
regions).

o Conformation: Steric hindrance between the bulky pyrrolidine ring and the ortho-ester group
forces the pyrrolidine ring to twist slightly out of the benzene plane, influencing binding
affinity.

Visualization: Electronic Interactions
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Figure 2: Electronic "Push-Pull" map illustrating donor-acceptor interactions and steric

constraints.

Applications in Drug Discovery[7]

This molecule is rarely a final drug but serves as a critical Pharmacophore Scaffold for library

generation.
» Kinase Inhibitor Precursors: Reduction of the nitro group (using

or

) yields the corresponding aniline. This 5-amino derivative is a versatile "warhead"
attachment point for acrylamides (covalent inhibitors) or urea linkages (Type Il kinase
inhibitors).

¢ Quinazolinone Synthesis: The ortho-relationship between the ester and the nitrogen allows
for cyclization. Reaction of the reduced amine with formamide or urea can close the ring to
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form quinazolinone derivatives, a privileged structure in medicinal chemistry found in drugs
like Gefitinib or Idelalisib.

e Fluorescent Probes: Due to the ICT character described in Section 3, derivatives of this
scaffold are investigated as environment-sensitive fluorescent probes for labeling
hydrophobic protein domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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